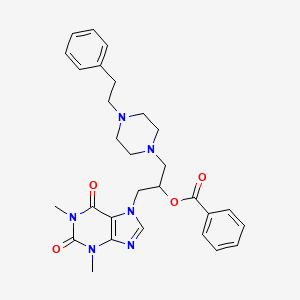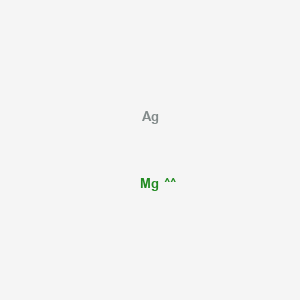
Magnesium--silver (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–silver (1/1) is a compound consisting of equal parts magnesium and silver
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and silver in a controlled environment. The reaction typically requires high temperatures to facilitate the formation of the compound. For instance, heating a mixture of magnesium and silver powders in an inert atmosphere can yield magnesium–silver (1/1).
Industrial Production Methods
Industrial production of magnesium–silver (1/1) may involve more sophisticated techniques such as vapor deposition or electrochemical methods. These methods ensure the purity and consistency of the compound, which is crucial for its applications in high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and silver oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to yield elemental magnesium and silver.
Substitution: Magnesium–silver (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–silver (1/1) include oxygen, hydrogen, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving magnesium–silver (1/1) include magnesium oxide, silver oxide, and elemental magnesium and silver, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Magnesium–silver (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Industry: The compound is used in the production of advanced materials, including alloys and coatings, due to its strength and corrosion resistance.
Mecanismo De Acción
The mechanism by which magnesium–silver (1/1) exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The silver component disrupts bacterial cell membranes, leading to cell death.
Tissue Regeneration: Magnesium–silver (1/1) promotes the proliferation and migration of endothelial cells, which are crucial for angiogenesis and tissue repair.
Comparación Con Compuestos Similares
Magnesium–silver (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Unlike magnesium–silver (1/1), magnesium oxide is primarily used for its refractory properties in high-temperature applications.
Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the regenerative capabilities of magnesium–silver (1/1).
Magnesium Sulfate (MgSO4): Magnesium sulfate is used in medicine for its muscle relaxant properties, whereas magnesium–silver (1/1) has broader applications in both antimicrobial and regenerative medicine.
Magnesium–silver (1/1) stands out due to its combined properties of both magnesium and silver, making it a versatile compound with unique applications in various fields.
Propiedades
Número CAS |
12002-79-8 |
|---|---|
Fórmula molecular |
AgMg |
Peso molecular |
132.174 g/mol |
Nombre IUPAC |
magnesium;silver |
InChI |
InChI=1S/Ag.Mg |
Clave InChI |
SJCKRGFTWFGHGZ-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
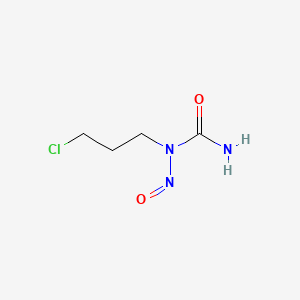
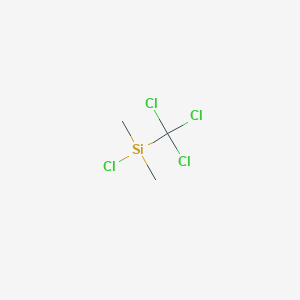
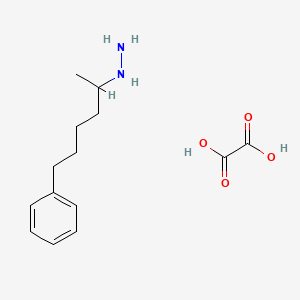

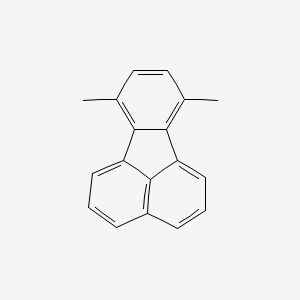

![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

